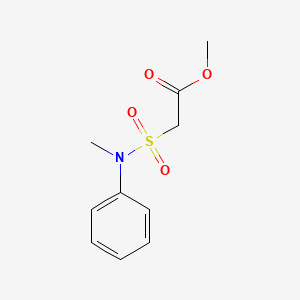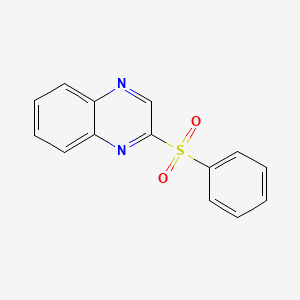
2-(Phenylsulfonyl)quinoxaline
Overview
Description
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used as reagents for the synthesis of biologically important condensed derivatives . The 2-(Phenylsulfonyl)quinoxaline is a derivative of quinoxaline that has been used as a microbicide .
Synthesis Analysis
Quinoxalines can be synthesized using various methods. One such method involves the use of a metal-free oxidative S–O cross-coupling strategy for synthesizing 2-sulfonyloxylated quinoxalines . This method has been found to be mild, facile, environmentally friendly, and exhibits good atomic economy and excellent functional group tolerance .Molecular Structure Analysis
Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis
Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They undergo new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .Physical And Chemical Properties Analysis
Quinoxaline is a low-melting solid (29–30 °C), soluble in water, and a weak base (pKa = 0.56) .Scientific Research Applications
Anticancer Applications
2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, related to 2-(Phenylsulfonyl)quinoxaline, have been studied for their potent anticancer properties. These compounds have shown remarkable enzymatic and cellular activity, particularly effective against various cancer cell lines such as HL-60, HCT116, PC-3, and A549. They have also demonstrated significant influence in in vivo studies, particularly inhibiting the growth of HCT116 xenografts (Lee et al., 2016).
Antibacterial Properties
Quinoxaline derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial activities. These compounds have shown significant activity against bacteria such as Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Cytotoxic Activity in Hypoxia and Normoxia
Novel derivatives of 3-phenyl-2-thio-quinoxaline 1,4-dioxide, closely related to this compound, have been synthesized and screened for their cytotoxicity in various cancer cell lines in both hypoxic and normoxic conditions. These compounds have shown a high degree of cytotoxic activity, suggesting potential for cancer treatment (Sheng et al., 2007).
Photophysical Properties in DNA Probing
Compounds derived from this compound have been investigated for their unusual photophysical properties, which are significant in the context of DNA probing. These properties offer potential applications in bioimaging and molecular biology (O'donoghue et al., 2004).
Synthesis of Luminescent Compounds
2-Arylquinoxalines, including those structurally similar to this compound, have been used in the synthesis of highly luminescent annulated quaternary ammonium salts. These compounds exhibit emissions in the green-to-yellow region and have applications in bioimaging, sensors, and organic photoelectronics (Ghosh et al., 2019).
Enantioselective Hydrogenation
Quinoxaline derivatives, akin to this compound, have been used in the enantioselective hydrogenation process. This has implications in the synthesis of optically active pharmaceuticals and fine chemicals (Qin et al., 2011).
Mechanism of Action
While the specific mechanism of action for 2-(Phenylsulfonyl)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Safety and Hazards
Future Directions
The C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy for synthesizing 2-sulfonyloxylated quinoxalines has been established . This method effectively solved the long-standing problems in the C2 transformation of quinoxalinones via a metal-free oxidative O–S coupling strategy . This could pave the way for further development in the wide spectrum of its biological importance .
properties
IUPAC Name |
2-(benzenesulfonyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-19(18,11-6-2-1-3-7-11)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBUXQFPKWFHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)
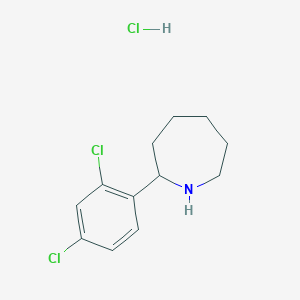
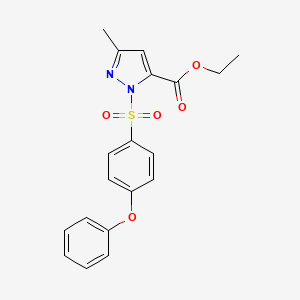

![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3087795.png)


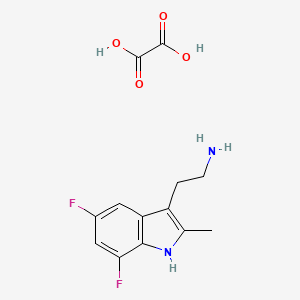
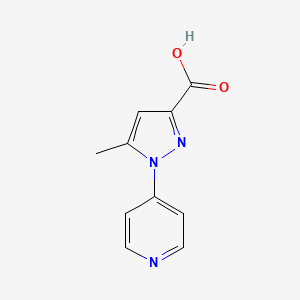
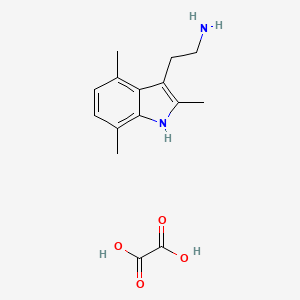

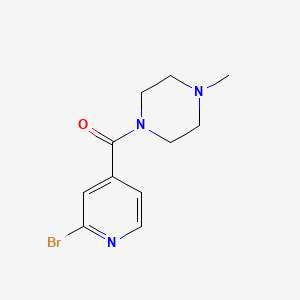
![2-[(4-Methylphenyl)sulfonyl]quinoxaline](/img/structure/B3087852.png)
